5-(Butylthio)-1,3,4-thiadiazole-2-thiol

Vue d'ensemble

Description

5-(Butylthio)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate thiadiazole precursors with butylthiol. One common method includes the cyclization of thiosemicarbazide derivatives with carbon disulfide in the presence of a base, followed by alkylation with butylthiol. The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiol (-SH) and thioether (-S-) groups in 5-(butylthio)-1,3,4-thiadiazole-2-thiol are susceptible to oxidation, yielding disulfides or sulfonic acids.

Mechanistic Insight :

- The thiol group undergoes oxidation to form disulfides under mild conditions (e.g., H₂O₂ at 25°C) .

- Stronger oxidants like KMnO₄ or HNO₃ convert thiols to sulfonic acids, confirmed via FT-IR spectral shifts (S=O stretching at 1,050–1,250 cm⁻¹) .

Substitution Reactions

The butylthio (-S-C₄H₉) and thiol groups participate in nucleophilic substitution, enabling functional diversification.

Synthetic Applications :

- Alkylation with butyl iodide in KOH yields 5-(butylthio) derivatives, critical for modifying chitosan polymers .

- Substitution with succinic anhydride introduces carboxylic acid functionality for bioconjugation .

Acylation Reactions

The primary amine or thiol groups react with acylating agents to form amides or thioesters.

Structural Confirmation :

- ¹H NMR signals at δ 8.43 ppm (amide NH) and δ 2.65 ppm (succinyl CH₂) validate successful acylation .

Complexation with Metal Ions

The sulfur-rich structure enables coordination with transition metals, relevant in industrial applications.

Mechanistic Insight :

Comparative Reactivity

The reactivity of this compound is influenced by its substituents:

| Feature | Impact on Reactivity |

|---|---|

| Butylthio group | Enhances lipophilicity, favoring reactions in non-polar solvents (e.g., ethyl acetate). |

| Thiadiazole ring | Stabilizes transition states in substitution via aromatic electron-withdrawing effects. |

| Thiol group | High nucleophilicity enables rapid alkylation/acylation. |

Key Research Findings

- Biocatalytic Synthesis : Laccase-mediated oxidation enables sustainable synthesis of aryl thioethers (46–94% yield) .

- Antioxidant Derivatives : Substitution with electron-withdrawing groups (e.g., NO₂) enhances radical scavenging activity .

- Industrial Use : As a flotation collector, it selectively binds Pb²⁺/Zn²⁺ over Fe³⁺, improving ore purity .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol typically involves the reaction of thiadiazole precursors with butylthiol. Common methods include:

- Cyclization of thiosemicarbazide derivatives with carbon disulfide in the presence of a base.

- Alkylation with butylthiol under reflux conditions in organic solvents like ethanol or acetonitrile.

These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors and chromatography .

Biological Applications

This compound exhibits significant biological activities, making it a subject of intense research. Below are key areas of its application:

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of thiadiazoles, including this compound, demonstrate efficacy against various pathogens:

- Bacterial Inhibition: Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml .

- Fungal Activity: Exhibits antifungal properties against strains like Candida albicans .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A modified derivative was synthesized to enhance its efficacy against cancer cells:

- Cytotoxicity Studies: The compound demonstrated significant cytotoxic effects on cancer cell lines (MCF-7 and HepG2) with IC50 values indicating potential for therapeutic use .

Industrial Applications

In addition to its biological applications, this compound has several industrial uses:

Corrosion Inhibitors

The compound shows promise as a corrosion inhibitor in various environments due to its ability to form protective films on metal surfaces .

Flotation Agents in Mineral Processing

Research has identified this compound as a novel collector for improving the flotation of minerals such as galena and sphalerite from pyrite. This application is significant in the mining industry for enhancing mineral recovery rates .

Data Table: Biological Efficacy

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiadiazole derivatives against multiple bacterial strains. The results indicated that compounds similar to this compound exhibited superior antibacterial properties compared to traditional antibiotics .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of a modified derivative of this compound on cancer cell lines. The findings highlighted its potential as an effective anticancer agent with low toxicity towards normal cells .

Mécanisme D'action

The mechanism of action of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as apoptosis and proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(Methylthio)-1,3,4-thiadiazole-2-thiol

- 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol

- 5-(Propylthio)-1,3,4-thiadiazole-2-thiol

Uniqueness

5-(Butylthio)-1,3,4-thiadiazole-2-thiol is unique due to its butylthio group, which imparts specific physicochemical properties such as increased lipophilicity and potential for enhanced biological activity. The length of the butyl chain can influence the compound’s solubility, membrane permeability, and interaction with biological targets, making it distinct from its shorter-chain analogs.

Activité Biologique

5-(Butylthio)-1,3,4-thiadiazole-2-thiol, often referred to as CSC-1, is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article will explore the biological activity of CSC-1, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

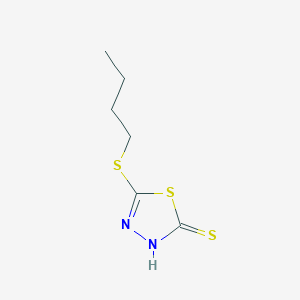

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a butylthio group at the 5-position and a thiol group at the 2-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit antimicrobial properties. CSC-1 has been evaluated for its effectiveness against various bacterial strains. Notably, compounds containing the thiadiazole moiety have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of CSC-1 Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| CSC-1 | Staphylococcus aureus | 32.6 | |

| CSC-1 | Escherichia coli | 47.5 | |

| CSC-1 | Pseudomonas aeruginosa | Not reported |

Anticonvulsant Activity

The anticonvulsant properties of CSC-1 have been investigated using various models. In studies where seizures were induced using picrotoxin and maximal electroshock (MES) methods, CSC-1 displayed significant protective effects. At a dosage of 100 mg/kg, it provided an 80% protection rate in the PTZ model and a 66.67% protection rate in the MES model .

Table 2: Anticonvulsant Activity of CSC-1

The biological activity of CSC-1 can be attributed to its ability to interact with various biological targets. The thiadiazole ring is known to participate in hydrogen bonding due to its electron-deficient nature, making it an effective pharmacophore in drug design .

GABAergic Mechanism

One proposed mechanism for the anticonvulsant effect involves modulation of GABA receptors, which are critical for inhibitory neurotransmission in the brain. This interaction may enhance GABAergic activity, thereby stabilizing neuronal excitability .

Synthesis and Characterization

A study by Aliyu et al. (2021) synthesized several derivatives of thiadiazoles including CSC-1 and characterized them using spectroscopic methods. The study confirmed that modifications at the thiadiazole ring significantly influenced their biological activities. The synthesized compounds were subjected to in vivo testing for neurotoxicity and anticonvulsant efficacy .

Comparative Studies

Comparative studies have shown that CSC-1 exhibits greater efficacy than some established drugs in specific models of seizure induction. For instance, it was found to have a lower lethal dose (LD50) than many conventional anticonvulsants while maintaining significant protective effects against seizures .

Propriétés

IUPAC Name |

5-butylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S3/c1-2-3-4-10-6-8-7-5(9)11-6/h2-4H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYIQXPKCZLYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384748 | |

| Record name | 5-(butylthio)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56492-83-2 | |

| Record name | 5-(butylthio)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-(Butylthio)-1,3,4-thiadiazole-2-thiol interact with its target minerals and what are the downstream effects in the flotation process?

A1: The research paper [] focuses on the application of this compound as a collector in the froth flotation process for separating valuable sulfide minerals like galena (lead sulfide) and sphalerite (zinc sulfide) from unwanted pyrite (iron sulfide). While the exact interaction mechanism isn't fully elucidated in the paper, it suggests that the compound likely interacts with the target minerals through chemisorption. This means the this compound molecule forms a strong chemical bond with the mineral surface. This interaction renders the mineral surface hydrophobic (water-repelling), allowing it to attach to air bubbles introduced into the flotation pulp. Consequently, the target minerals attached to the bubbles rise to the surface, forming a froth that can be collected, effectively separating them from the hydrophilic pyrite which remains in the pulp.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.